molecular formula C21H18O5S3 B14188355 3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-48-5

3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol

Cat. No.: B14188355
CAS No.: 923267-48-5
M. Wt: 446.6 g/mol
InChI Key: NFVPMNROZZFKLD-UHFFFAOYSA-N
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Description

3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is a complex organic compound characterized by the presence of three furan-2-ylmethylsulfanyl groups attached to a benzene-1,2-diol core This compound is notable for its unique structure, which combines the aromatic properties of benzene with the heterocyclic characteristics of furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the initial formation of the benzene-1,2-diol core, followed by the introduction of furan-2-ylmethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol involves its interaction with molecular targets through its sulfanyl and furan groups. These interactions can inhibit enzyme activity or disrupt cellular processes. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,6-Tris{[(thiophen-2-yl)methyl]sulfanyl}benzene-1,2-diol: Similar structure but with thiophene rings instead of furan.

    3,4,6-Tris{[(pyridin-2-yl)methyl]sulfanyl}benzene-1,2-diol: Contains pyridine rings, offering different reactivity and properties.

Uniqueness

3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is unique due to the presence of furan rings, which provide distinct electronic properties and reactivity compared to other heterocycles like thiophene or pyridine. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

923267-48-5

Molecular Formula

C21H18O5S3

Molecular Weight

446.6 g/mol

IUPAC Name

3,4,6-tris(furan-2-ylmethylsulfanyl)benzene-1,2-diol

InChI

InChI=1S/C21H18O5S3/c22-19-17(27-11-14-4-1-7-24-14)10-18(28-12-15-5-2-8-25-15)21(20(19)23)29-13-16-6-3-9-26-16/h1-10,22-23H,11-13H2

InChI Key

NFVPMNROZZFKLD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSC2=CC(=C(C(=C2O)O)SCC3=CC=CO3)SCC4=CC=CO4

Origin of Product

United States

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